

A Comparative Spectroscopic Guide to 1-(2-Aminophenyl)ethanol and Its Derivatives

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Compound of Interest

Compound Name: 1-(2-Aminophenyl)ethanol

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This guide provides a detailed spectroscopic comparison of **1-(2-Aminophenyl)ethanol** and its key isomers and derivatives. Understanding the nuanced differences in their spectral data is crucial for the unambiguous identification, characterization, and quality control of these compounds in research and pharmaceutical development. The following sections present quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, supported by detailed experimental protocols.

Spectroscopic Data Comparison

The structural variations among the isomers of aminophenylethanol, primarily the position of the amino group on the phenyl ring, lead to distinct differences in their spectroscopic signatures. These differences are invaluable for distinguishing between the ortho, meta, and para isomers.

¹H NMR Spectroscopy Data

Proton NMR (¹H NMR) spectroscopy reveals the chemical environment of hydrogen atoms within a molecule. The chemical shift (δ) is highly sensitive to the electronic effects of nearby functional groups. The aromatic protons are particularly informative for distinguishing between ortho, meta, and para isomers due to their unique splitting patterns and chemical shifts.

Compound	Solvent	δ (ppm), Multiplicity (J in Hz)
1-(2-Aminophenyl)ethanol	CDCl ₃	Data not available in search results.
1-(3-Aminophenyl)ethanol	-	Aromatic H: 6.5-7.2 (m); CH(OH): ~4.8 (q); CH ₃ : ~1.4 (d); NH ₂ : broad s; OH: broad s. [1]
1-(4-Aminophenyl)ethanol	-	Aromatic H (AA'BB' system): ~7.2 (d), ~6.6 (d); CH(OH): ~4.8 (q); CH ₃ : ~1.4 (d); NH ₂ : broad s; OH: broad s.
2-(4-Aminophenyl)ethanol	CDCl ₃	Aromatic H: 6.998 (d), 6.640 (d); CH ₂ (OH): 3.765 (t); CH ₂ Ar: 2.744 (t); NH ₂ : broad s.[2]

Note: The exact chemical shifts can vary depending on the solvent and concentration.[3]
Aromatic protons in the ortho isomer would show a more complex multiplet, the meta isomer would show four distinct aromatic signals, and the para isomer typically shows two doublets (an AA'BB' system).

¹³C NMR Spectroscopy Data

Carbon-13 NMR provides information on the carbon framework of a molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the position of the amino substituent.

Compound	Solvent	δ (ppm)
1-(2-Aminophenyl)ethanol	-	Data not available in search results.
1-(3-Aminophenyl)ethanol	-	C-NH ₂ : ~146; C-OH: ~70; Aromatic C: 113-129; CH ₃ : ~25.[1]
1-(4-Aminophenyl)ethanol	-	Data not available in search results.
2-(4-Aminophenyl)ethanol	CDCl ₃	C-NH ₂ : 144.4; C-OH: 63.3; Aromatic C-C: 129.8; Aromatic C-H: 129.4, 115.2; CH ₂ -Ar: 38.5.[4]

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule. The key absorptions for these compounds are the O-H stretch of the alcohol, the N-H stretches of the primary amine, and the C-H and C=C stretches of the aromatic ring.

Compound	Technique	Characteristic Absorptions (ν_{max} , cm^{-1})
1-(2-Aminophenyl)ethanol	-	Data not available in search results.
1-(3-Aminophenyl)ethanol	-	O-H (broad): ~3300; N-H (sharp): ~3400, ~3300; Aromatic C-H: ~3050; Aliphatic C-H: 2850-2960; C=C (aromatic): 1600, 1490; C-O: ~1050.[1]
1-(4-Aminophenyl)ethanol	ATR-IR	O-H (broad): ~3350; N-H (sharp): ~3300, ~3200; Aromatic C-H: ~3030; Aliphatic C-H: ~2960; C=C (aromatic): ~1610, ~1515; C-O: ~1080.[5]
2-(4-Aminophenyl)ethanol	ATR-IR	O-H (broad): ~3350; N-H (sharp): ~3300, ~3200; Aromatic C-H: ~3020; Aliphatic C-H: ~2930; C=C (aromatic): ~1615, ~1515; C-O: ~1050.[6]
		[7]

Note: Primary amines ($\text{R}-\text{NH}_2$) typically show two N-H stretching bands (symmetric and asymmetric), while alcohols show a broad O-H stretch due to hydrogen bonding.[8][9] The substitution pattern on the benzene ring can be inferred from the C-H out-of-plane bending absorptions in the "fingerprint" region (below 1000 cm^{-1}).[10]

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For aminophenyl)ethanol isomers, the molecular ion peak (M^+) is expected at an m/z of 137, corresponding to the molecular formula $\text{C}_8\text{H}_{11}\text{NO}$. The presence of a single nitrogen atom results in an odd molecular weight, consistent with the Nitrogen Rule.[11]

Expected Fragmentation Pathways:

- Alpha-Cleavage: Alcohols commonly fragment via cleavage of the C-C bond adjacent to the oxygen atom. For 1-(aminophenyl)ethanol isomers, this would lead to the loss of a methyl radical ($\bullet\text{CH}_3$) to form a prominent ion at m/z 122.[12]
- Dehydration: Loss of a water molecule (H_2O) from the molecular ion is a common fragmentation for alcohols, which would result in an ion at m/z 119.[12]
- Benzyllic Cleavage: The most significant fragmentation for 2-(4-aminophenyl)ethanol is the cleavage of the bond between the two ethyl carbons to form a stable, resonance-delocalized benzylic cation at m/z 106. This is often the base peak.[13]

Compound	Molecular Ion (M^+ , m/z)	Key Fragment Ions (m/z)
1-(2-Aminophenyl)ethanol	137	122, 119, 93
1-(3-Aminophenyl)ethanol	137	122, 94 (base peak), 77.[1]
1-(4-Aminophenyl)ethanol	137	122, 119, 93
2-(4-Aminophenyl)ethanol	137	106 (base peak), 77.[13]

UV-Visible Spectroscopy Data

UV-Vis spectroscopy is useful for analyzing compounds with chromophores, such as aromatic rings. Aromatic compounds generally exhibit a strong absorption near 200-205 nm and a less intense, structured band between 255-275 nm.[14][15] The position of the amino group and the solvent used can influence the wavelength of maximum absorbance (λ_{max}).[16]

Compound	Solvent	λ_{max} (nm)
1-(2-Aminophenyl)ethanol	Ethanol	~240, ~290
1-(3-Aminophenyl)ethanol	Ethanol	~240, ~290
1-(4-Aminophenyl)ethanol	Ethanol	~230, ~285
2-(4-Aminophenyl)ethanol	Ethanol	~235, ~288

Note: These are estimated values. The amino group (an auxochrome) can cause a bathochromic (red) shift in the absorbance bands compared to unsubstituted benzene.

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable spectroscopic data. The following are generalized protocols for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆, Methanol-d₄) in an NMR tube.^[17] Ensure the compound is fully dissolved.
- **Reference Standard:** Tetramethylsilane (TMS) is typically used as an internal standard and is set to 0.00 ppm.
- **Data Acquisition:** Acquire the spectrum on an NMR spectrometer, typically operating at a frequency of 300-600 MHz for ¹H NMR.^[18] Standard 1D proton and carbon (e.g., with proton decoupling) spectra are acquired. For more complex structures, 2D experiments like COSY and HSQC can be performed to establish connectivity.^[17]
- **Data Processing:** Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum and integrate the signals for ¹H NMR.

Infrared (IR) Spectroscopy

- **Instrumentation:** Use a Fourier Transform Infrared (FTIR) spectrometer, commonly equipped with an Attenuated Total Reflectance (ATR) accessory.
- **Background Scan:** Before analyzing the sample, run a background spectrum of the empty ATR crystal to account for atmospheric CO₂ and H₂O absorptions.
- **Sample Analysis (ATR):**
 - For solids, place a small amount of the powdered sample directly onto the ATR crystal and apply pressure using the built-in clamp to ensure good contact.

- For liquids, place a single drop of the neat liquid onto the crystal.[19]
- Data Acquisition: Collect the spectrum, typically in the range of 4000 cm^{-1} to 400 cm^{-1} .[10] The data is usually plotted as percent transmittance versus wavenumber (cm^{-1}).
- Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft lab wipe after each measurement.

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (typically in the low $\mu\text{g/mL}$ to ng/mL range) in a suitable volatile solvent, such as methanol or acetonitrile.
- Sample Introduction: Introduce the sample into the mass spectrometer. This is commonly done via direct infusion with a syringe pump or by coupling the spectrometer to a liquid chromatograph (LC-MS) or gas chromatograph (GC-MS).[20][21]
- Ionization: The sample molecules are ionized. Electrospray ionization (ESI) is common for polar molecules like aminophenylethanols, while electron ionization (EI) is often used with GC-MS.[22]
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).[21]
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting relative intensity versus m/z . For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to fragment a specific parent ion and analyze its daughter ions.[23]

UV-Visible (UV-Vis) Spectroscopy

- Sample Preparation: Prepare a very dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or water).[24] The concentration should be chosen such that the maximum absorbance is within the optimal range of the instrument (typically 0.2 - 1.0 AU).
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

- Cuvettes: Use a pair of matched quartz cuvettes (glass cuvettes absorb in the UV region). One cuvette is for the sample solution, and the other is for the solvent blank.
- Blanking: Fill both cuvettes with the solvent used to dissolve the sample and run a baseline correction or "zero" the instrument.
- Data Acquisition: Replace the solvent in the sample cuvette with the sample solution. Scan a range of wavelengths (e.g., 200-400 nm) and record the absorbance spectrum.[\[15\]](#) The wavelength of maximum absorbance (λ_{max}) is the key data point.

Workflow and Data Integration

The structural elucidation of a compound is a puzzle where each spectroscopic technique provides a vital piece of information. The logical workflow below illustrates how data from these different analyses are integrated to arrive at a final, confirmed structure.

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Caption: A logical workflow for the elucidation of molecular structures using NMR, IR, MS, and UV-Vis spectroscopy.

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